1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one

Catalog No.
S3082437
CAS No.
74262-51-4
M.F
C10H16O2
M. Wt
168.236
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one

CAS Number

74262-51-4

Product Name

1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one

IUPAC Name

1-hydroxy-2-methylbicyclo[3.3.1]nonan-3-one

Molecular Formula

C10H16O2

Molecular Weight

168.236

InChI

InChI=1S/C10H16O2/c1-7-9(11)5-8-3-2-4-10(7,12)6-8/h7-8,12H,2-6H2,1H3

InChI Key

JKIAZMURJIJMPA-UHFFFAOYSA-N

SMILES

CC1C(=O)CC2CCCC1(C2)O

solubility

not available

Application in Cancer Research

Specific Scientific Field: This compound has been studied in the field of Cancer Research .

Summary of the Application: The bicyclo [3.3.1]nonane moiety, which includes “1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one”, is predominant in many biologically active natural products. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

Application in Organic Synthesis

Specific Scientific Field: This compound has been studied in the field of Organic Synthesis .

Summary of the Application: Synthetically attractive 3-azabicyclo [3.3.1]nonane derivatives are readily synthesized directly from aromatic ketones, paraformaldehyde and dimethylamine via a novel one-pot tandem Mannich annulation .

Methods of Application or Experimental Procedures: The research involves a novel one-pot tandem Mannich annulation using aromatic ketones, paraformaldehyde and dimethylamine .

Results or Outcomes: This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo [3.3.1]nonane in good yields (up to 83%) .

Application in Crystallography

Specific Scientific Field: This compound has been studied in the field of Crystallography .

Summary of the Application: The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .

Methods of Application or Experimental Procedures: The research involves the study of the hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4 .

Results or Outcomes: The results indicate that the hydrogen bonds in these compounds were found significant for the overall structure .

Application in Asymmetric Catalysis

Specific Scientific Field: This compound has been studied in the field of Asymmetric Catalysis .

Summary of the Application: Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis .

Application in Ion Receptors

Specific Scientific Field: This compound has been studied in the field of Ion Receptors .

Summary of the Application: Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for their successful applications as ion receptors .

1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one is a bicyclic organic compound characterized by a bicyclo[3.3.1] nonane framework with a hydroxyl group at the 1-position and a carbonyl group at the 3-position. Its molecular formula is C9H14O2C_9H_{14}O_2 and it features a unique structure that contributes to its chemical properties and potential biological activities. The compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in drug development and material science.

, including:

  • Oxidation: 1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
  • Reduction: The carbonyl group can be reduced to an alcohol, yielding 1-hydroxy-2-methylbicyclo[3.3.1]nonan-3-ol.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance solubility and alter biological activity.

Research indicates that compounds related to bicyclo[3.3.1]nonane structures exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacteria and fungi, suggesting potential as antimicrobial agents.
  • Anticancer Activity: Certain bicyclic compounds have been investigated for their ability to inhibit cancer cell proliferation, indicating a possible role in cancer therapy.
  • Neuroprotective Effects: Preliminary studies suggest that modifications of bicyclo[3.3.1]nonanes may offer neuroprotective benefits, although specific data on 1-hydroxy-2-methylbicyclo[3.3.1]nonan-3-one remains limited.

Synthesis of 1-hydroxy-2-methylbicyclo[3.3.1]nonan-3-one can be achieved through several methods:

  • Cyclization Reactions: This involves the reaction of appropriate precursors such as cyclohexanediacetic acid with acetic anhydride under acidic conditions to form the bicyclic structure.
  • Condensation Reactions: The compound can be synthesized via condensation reactions involving ketones or aldehydes with suitable nucleophiles, leading to the formation of the bicyclic core .
  • Functional Group Transformations: Existing bicyclic compounds can be modified through hydroxylation or carbonylation processes to yield the desired structure.

The unique structure of 1-hydroxy-2-methylbicyclo[3.3.1]nonan-3-one lends itself to various applications:

  • Pharmaceuticals: Its potential biological activity makes it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Material Science: The compound may be used in the synthesis of polymers or other materials due to its structural properties.
  • Synthetic Chemistry: It serves as a building block for further synthetic transformations in organic chemistry.

Studies examining the interactions of 1-hydroxy-2-methylbicyclo[3.3.1]nonan-3-one with biological targets are essential for understanding its mechanism of action and therapeutic potential:

  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors could elucidate its pharmacological effects.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit enzymes related to disease pathways may provide insights into its therapeutic applications.

Several compounds share structural similarities with 1-hydroxy-2-methylbicyclo[3.3.1]nonan-3-one, including:

Compound NameStructure TypeUnique Features
9-Aza-bicyclo[3.3.1]nonan-3-oneAza-bicyclicContains nitrogen in the bicyclic framework
2-Methylbicyclo[2.2.1]heptan-2-oneBicyclicDifferent ring size; potential for different reactivity
4-Hydroxybicyclo[4.4.0]decaneBicyclicLarger ring structure; differing physical properties
Bicyclo[5.4.0]undecaneBicyclicLarger bicyclic system; distinct chemical behavior

These compounds illustrate variations in ring size and functional groups that affect their chemical reactivity and biological activity, highlighting the uniqueness of 1-hydroxy-2-methylbicyclo[3.3.1]nonan-3-one within this class.

XLogP3

1.1

Dates

Last modified: 04-15-2024

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